Diamide

Vue d'ensemble

Description

Les diamides sont une classe de composés caractérisés par la présence de deux groupes amides. Ces composés ont suscité un intérêt considérable en raison de leurs applications diverses, en particulier dans le domaine de l'agriculture en tant qu'insecticides. Les diamides sont connus pour leur action sélective sur les récepteurs de la ryanodine des insectes, ce qui les rend efficaces contre une variété d'espèces nuisibles .

Mécanisme D'action

Target of Action

Diamide primarily targets the ryanodine receptors (RyR) in insects . These receptors are large tetrameric ryanodine-sensitive calcium release channels located in the sarco- and endoplasmic reticulum in neuromuscular tissues . They play a crucial role in muscle contraction and are selectively activated by this compound insecticides .

Mode of Action

This compound insecticides interact with the ryanodine receptors, causing dysfunction of these channels . This interaction leads to an increase in the concentration of calcium ions, which can cause muscle contraction . High levels of this compound resistance have been shown to be conferred by RyR target-site mutations affecting this compound binding .

Biochemical Pathways

The action of diamides affects the regulation of RyR and calcium ions by acting on calcium channels . The dysfunction of these channels leads to an increase in the concentration of calcium ions, causing muscle contraction . This process disrupts the normal biochemical pathways in the insect’s body, leading to paralysis and eventual death by asphyxiation or starvation .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound play a crucial role in its bioavailability . It’s important to note that these properties can significantly influence the effectiveness of a compound and its potential for causing side effects.

Result of Action

The interaction of this compound with its targets leads to significant molecular and cellular effects. The increase in calcium ion concentration causes muscle contraction . This leads to the paralysis of the insect, causing rapid feeding cessation, general lethargy, and eventually death within approximately 72 hours .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the frequent application of diamides has resulted in the selection of this compound resistance in some of the world’s most destructive lepidopteran species . This suggests that the environment in which this compound is used, including the presence of other chemicals and the frequency of application, can impact its effectiveness.

Analyse Biochimique

Biochemical Properties

Diamide insecticides selectively act on insect ryanodine receptors (RyR), which are large tetrameric ryanodine-sensitive calcium release channels located in the sarco- and endoplasmic reticulum in neuromuscular tissues . The interaction between this compound and RyR affects the biochemical reactions in the insect’s body .

Cellular Effects

The effects of this compound on cells are primarily through its action on the RyR. By activating these receptors, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with the RyR. This binding can lead to changes in gene expression and can result in enzyme inhibition or activation .

Méthodes De Préparation

Les diamides peuvent être synthétisés par diverses méthodes. Une voie de synthèse courante implique la réaction d'une amine avec un chlorure d'acide pour former une liaison amide. Par exemple, la préparation des 1,3-diamines, qui sont des motifs importants dans les produits naturels et servent de blocs de construction en chimie organique synthétique, implique des approches synthétiques spécifiques . Les méthodes de production industrielle impliquent souvent des réactions à haute pression et à haute température pour assurer la formation efficace des diamides .

Analyse Des Réactions Chimiques

Les diamides subissent plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs tels que l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la réduction d'un amide en amine est une réaction bien documentée .

Applications de la recherche scientifique

Les diamides ont une large gamme d'applications de recherche scientifique. En agriculture, ils sont utilisés comme insecticides pour contrôler les ravageurs lépidoptères en ciblant les récepteurs de la ryanodine . Dans le domaine de la biologie, les diamides sont utilisés pour étudier la tolérance au stress oxydatif chez les bactéries, car ils peuvent induire un stress disulfure en se liant aux thiols libres et en créant des liaisons disulfure . De plus, les diamides ont des applications dans la synthèse de divers composés organiques et sont utilisés comme blocs de construction en chimie médicinale .

Mécanisme d'action

Le mécanisme d'action des diamides implique leur interaction avec les récepteurs de la ryanodine chez les insectes. Ces récepteurs sont des canaux calciques qui jouent un rôle crucial dans la contraction musculaire. Les diamides se lient à ces récepteurs, provoquant un dysfonctionnement des canaux calciques, ce qui conduit à une paralysie et à la mort finale de l'insecte par asphyxie ou par famine . Cette action sélective sur les récepteurs de la ryanodine des insectes rend les diamides très efficaces comme insecticides .

Applications De Recherche Scientifique

Diamides have a wide range of scientific research applications. In agriculture, they are used as insecticides to control lepidopteran pests by targeting ryanodine receptors . In the field of biology, diamides are used to study oxidative stress tolerance in bacteria, as they can induce disulfide stress by binding free thiols and creating disulfide bonds . Additionally, diamides have applications in the synthesis of various organic compounds and are used as building blocks in medicinal chemistry .

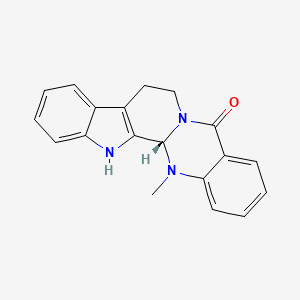

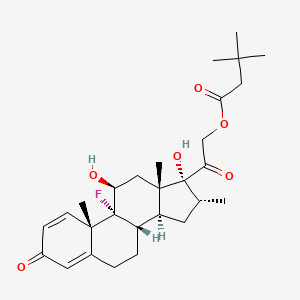

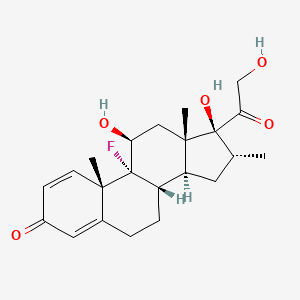

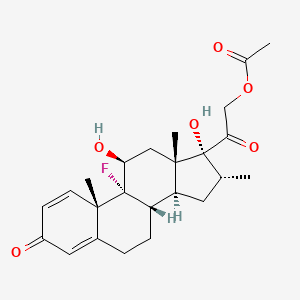

Comparaison Avec Des Composés Similaires

Les diamides peuvent être comparés à d'autres composés similaires tels que les dérivés du benzènedicarboxamide et les diamides anthraniliques. Ces composés ciblent également les récepteurs de la ryanodine, mais peuvent différer par leur structure chimique et leurs applications spécifiques. Par exemple, le flubendiamide et le chlorantraniliprole sont deux insecticides diamides bien connus qui ont été commercialisés pour la lutte antiparasitaire . Le caractère unique des diamides réside dans leur haute sélectivité et leur puissance contre les ravageurs des insectes, ce qui en fait des outils précieux dans la lutte intégrée contre les ravageurs .

Références

Propriétés

IUPAC Name |

(3E)-3-(dimethylcarbamoylimino)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSDXINSOMDCBK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N=NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/N=N/C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Diamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10465-78-8 | |

| Record name | Diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(N,N-dimethylcarbamoylimido)-1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EQC90W32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.